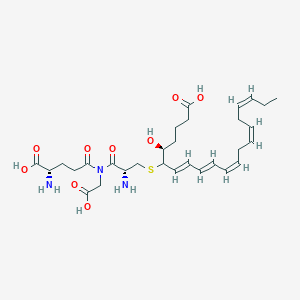
2-Hydroxy-3-chloropenta-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-chloropenta-2,4-dienoate is a halo fatty acid.
科学的研究の応用
Synthesis and Chemical Transformations
Synthesis of Ethyl Chloropenta-dienoates : Research by Shakhmaev et al. (2017) developed an efficient synthetic approach to the isomers of ethyl 5-chloropenta-2,4-dienoate, highlighting the compound's utility in organic synthesis (Shakhmaev et al., 2017).
Role in Bacterial Degradation Pathways : Catelani et al. (1973) identified 2-hydroxy-3-chloropenta-2,4-dienoate as a byproduct in the bacterial degradation of biphenyl, suggesting its ecological and biodegradation significance (Catelani et al., 1973).
Synthesis of Allenic Hydroxyesters and Dihydrofurans : Krause et al. (2000) demonstrated the use of titanium enolates of 3,4-dienoates for synthesizing allenic hydroxyesters and functionalized 2,5-dihydrofurans, indicating the compound's versatility in organic transformations (Krause et al., 2000).
Enzymatic and Chemical Ketonization : Whitman et al. (1991) explored the enzymatic and chemical ketonization of 2-hydroxymuconate, a conjugated enol related to 2-hydroxy-3-chloropenta-2,4-dienoate, providing insights into the compound's chemical behavior (Whitman et al., 1991).
Microbial Degradation and Environmental Impact
Microbial Degradation of Polychlorinated Biphenyls (PCBs) : Seah et al. (2000) assessed the role of 2-hydroxy-3-chloropenta-2,4-dienoate in the microbial degradation of PCBs, highlighting its importance in environmental bioremediation processes (Seah et al., 2000).
Involvement in Cholesterol Metabolism by Mycobacterium tuberculosis : Lack et al. (2009) characterized a carbon-carbon hydrolase involved in cholesterol metabolism, where 2-hydroxy-3-chloropenta-2,4-dienoate played a crucial role, indicating its biological significance in pathogenic bacteria (Lack et al., 2009).
特性
製品名 |
2-Hydroxy-3-chloropenta-2,4-dienoate |
|---|---|
分子式 |
C5H5ClO3 |
分子量 |
148.54 g/mol |
IUPAC名 |
(2Z)-3-chloro-2-hydroxypenta-2,4-dienoic acid |
InChI |
InChI=1S/C5H5ClO3/c1-2-3(6)4(7)5(8)9/h2,7H,1H2,(H,8,9)/b4-3- |
InChIキー |
XZOBUTBZRFDQBU-ARJAWSKDSA-N |
異性体SMILES |
C=C/C(=C(\C(=O)O)/O)/Cl |
SMILES |
C=CC(=C(C(=O)O)O)Cl |
正規SMILES |
C=CC(=C(C(=O)O)O)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




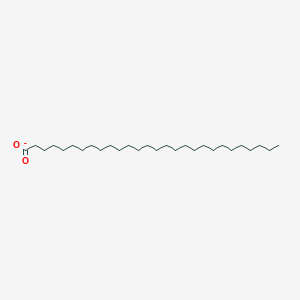

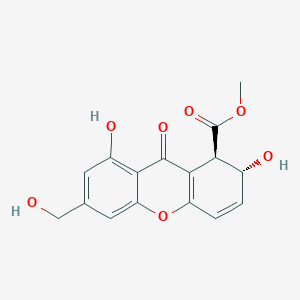
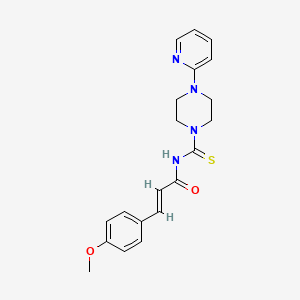
![2-{2-[4-(Acetyloxy)-3-ethoxy-2-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B1238105.png)
![2-[2-methoxy-4-[(E)-2-(8-nitroquinolin-2-yl)ethenyl]phenoxy]acetic acid](/img/structure/B1238107.png)
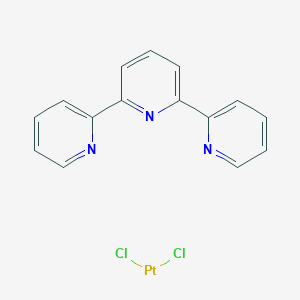
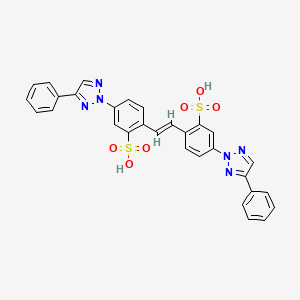

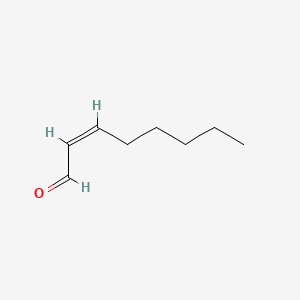
![(Z)-7-[(1R,2S,3S,5R)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6-thiabicyclo[3.1.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1238116.png)
![[(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate](/img/structure/B1238118.png)
